

Overexpression of SASS6: A Catalyst for Cell Invasion in Cancer Progression

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The spindle assembly abnormal protein 6 homolog (SASS6) is a key regulator of centriole duplication, a process fundamental to cell division. Emerging evidence, however, points to a more sinister role for this protein in cancer biology. Recent studies have demonstrated that the overexpression of SASS6 is a significant driver of cell invasion, a critical step in tumor metastasis. This guide provides a comprehensive comparison of experimental data validating the role of SASS6 in promoting cell invasion and explores the underlying molecular mechanisms.

A pivotal study has established a direct link between dysregulated SASS6 expression and an increase in cell invasion phenotypes.[1][2][3] This research highlights that elevated levels of SASS6 lead to increased ciliogenesis, which in turn promotes cell invasion through the activation of the YAP/TAZ signaling pathway.[1][2][3] This connection is crucial as the YAP/TAZ pathway is a known regulator of metastasis.[4] Furthermore, analysis of The Cancer Genome Atlas (TCGA) database reveals that high expression of SASS6 is correlated with a lower survival probability in several cancers, including adrenocortical carcinoma, low-grade glioma, and cancers of the kidney, liver, and lung, underscoring its clinical relevance in cancer progression.[5]

Comparative Analysis of SASS6 Expression on Cell Invasion

To quantify the impact of SASS6 overexpression on cell invasion, researchers have utilized various in vitro models. The following table summarizes the key findings from a study that



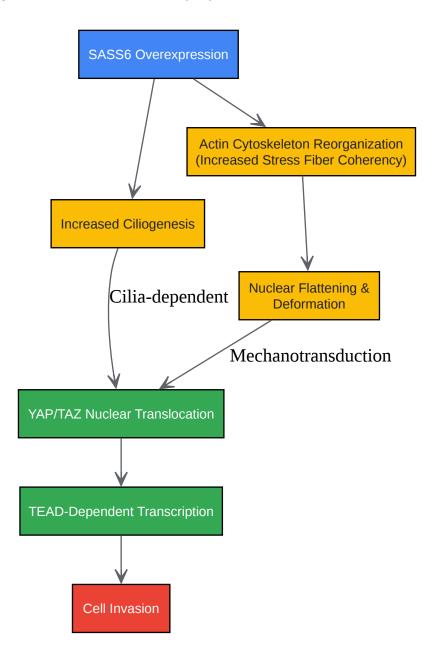
manipulated SASS6 expression in different cell lines.

Cell Line	SASS6 Status	Invasion Index (Fold Change)	Key Findings
RPE-1	Overexpression (non- degradable SAS-6ND)	Increased	Expression of a stabilized form of SASS6 (SAS-6ND) led to a notable increase in the number of cells invading through a collagen matrix.[3][5]
MCF10AT1	Overexpression (Wild- Type and SAS-6ND)	Increased	Overexpression of both wild-type SASS6 and the non-degradable mutant promoted cell invasion in this Rastransformed human mammary epithelial cell line.[3][5]
DMS273	Endogenous Overexpression	High	This highly invasive lung cancer cell line exhibits endogenous overexpression of SASS6 and a high degree of ciliation.[1]
DMS273	SASS6 Down- regulation	Completely Blocked	Depletion of SASS6 in this cell line completely abrogated its invasive capabilities and led to a reduction in YAP protein levels.[1][3]



The SASS6-YAP/TAZ Signaling Axis in Cell Invasion

The pro-invasive effects of SASS6 overexpression are mediated through a distinct signaling pathway. The diagram below illustrates the proposed mechanism.



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Fig. 1: SASS6-mediated cell invasion pathway.

Overexpression of SASS6 leads to an increase in the number and length of primary cilia.[5] This altered ciliogenesis, along with changes in the actin cytoskeleton and nuclear morphology,



promotes the translocation of the transcriptional co-activators YAP and TAZ into the nucleus.[1] [2][3] Nuclear YAP/TAZ then associate with TEAD transcription factors to drive the expression of genes that promote cell invasion.[1]

Experimental Protocols

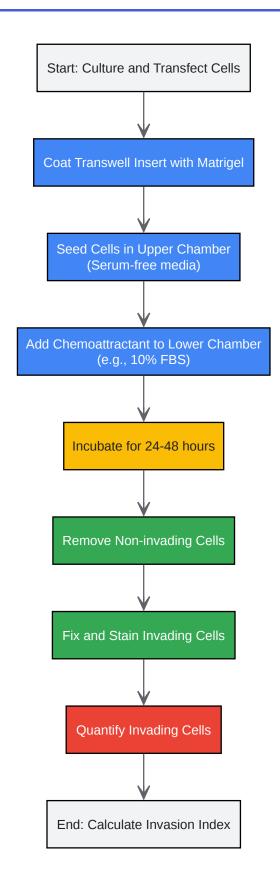
The validation of SASS6's role in cell invasion relies on robust experimental methodologies. Below are the detailed protocols for the key experiments cited.

This assay is used to quantify the invasive potential of cells in vitro.

- Cell Culture and Transfection: Cells are cultured under standard conditions. For
 overexpression studies, cells are transfected with plasmids encoding wild-type SASS6 or a
 non-degradable SASS6 mutant (SAS-6ND). For knockdown studies, cells are treated with
 siRNAs targeting SASS6.
- Transwell Chamber Preparation: Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.
- Cell Seeding: A suspension of 5 x 104 cells in serum-free media is added to the upper chamber of the Transwell insert.
- Invasion Stimulation: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.
- Incubation: The chambers are incubated for 24-48 hours at 37°C in a humidified incubator.
- Quantification: Non-invading cells on the upper surface of the membrane are removed with a
 cotton swab. Invading cells on the lower surface are fixed with 4% paraformaldehyde and
 stained with crystal violet. The number of invading cells is counted under a microscope, or
 the dye is eluted and quantified by measuring its absorbance. The invasion index is
 calculated as the fold change in the number of invading cells compared to a control group.

The workflow for a typical Transwell invasion assay is depicted in the following diagram.





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Fig. 2: Transwell invasion assay workflow.



Alternative and Related Pathways

While SASS6 presents a compelling target, it is important to consider its role within the broader context of cell invasion and metastasis.

- YAP/TAZ Pathway: As the downstream effector of SASS6-mediated invasion, direct targeting
 of YAP/TAZ or its interaction with TEAD transcription factors represents a viable alternative
 therapeutic strategy.[1]
- STIL (SCL/TAL1 interrupting locus): STIL is a known interactor of SASS6 and is essential for centriole duplication.[4] It has also been shown to localize to the cell cortex and promote changes in the actin cytoskeleton that support invasion, suggesting it may act in concert with or parallel to SASS6.[4]
- PLK4 (Polo-like kinase 4): As the upstream kinase of SASS6, overexpression of PLK4 has been shown to promote centrosome amplification and cancer cell invasion.[4]
- p53 Signaling Pathway: In some contexts, such as esophageal squamous carcinoma, SASS6 has been reported to promote cell proliferation by inhibiting the p53 signaling pathway, indicating potential crosstalk between these pathways in regulating cancer progression.[4]

In conclusion, the validation of SASS6 overexpression as a potent promoter of cell invasion provides a significant advancement in our understanding of cancer metastasis. The elucidation of the SASS6-ciliogenesis-YAP/TAZ signaling axis offers novel therapeutic targets for inhibiting cancer spread. Further research into the interplay between SASS6 and other related pathways will be crucial for developing effective anti-metastatic therapies.

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